2-(2-Bromophenyl)-1,4-dioxane
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Overview
Description
2-(2-Bromophenyl)-1,4-dioxane is an organic compound that features a brominated phenyl group attached to a 1,4-dioxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenyl)-1,4-dioxane typically involves the bromination of phenyl derivatives followed by cyclization to form the dioxane ring. One common method involves the reaction of 2-bromophenol with ethylene glycol in the presence of an acid catalyst to form the dioxane ring . The reaction conditions usually require controlled temperatures and specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and cyclization processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromophenyl)-1,4-dioxane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
2-(2-Bromophenyl)-1,4-dioxane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-(2-Bromophenyl)-1,4-dioxane exerts its effects involves interactions with specific molecular targets. The brominated phenyl group can interact with various enzymes and receptors, influencing biological pathways. The dioxane ring provides structural stability and can modulate the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-Bromophenol: Shares the brominated phenyl group but lacks the dioxane ring.
1,4-Dioxane: Contains the dioxane ring but lacks the brominated phenyl group.
(2-Bromophenyl)diphenylphosphine: Contains a brominated phenyl group but with different substituents.
Uniqueness
2-(2-Bromophenyl)-1,4-dioxane is unique due to the combination of the brominated phenyl group and the dioxane ring. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H11BrO2 |
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Molecular Weight |
243.10 g/mol |
IUPAC Name |
2-(2-bromophenyl)-1,4-dioxane |
InChI |
InChI=1S/C10H11BrO2/c11-9-4-2-1-3-8(9)10-7-12-5-6-13-10/h1-4,10H,5-7H2 |
InChI Key |
AQXCTAWKFJHSRA-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CO1)C2=CC=CC=C2Br |
Origin of Product |
United States |
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